molecular formula C5H2BrClFNO2S B6253146 3-bromo-6-fluoropyridine-2-sulfonyl chloride CAS No. 1261485-23-7

3-bromo-6-fluoropyridine-2-sulfonyl chloride

Cat. No.: B6253146
CAS No.: 1261485-23-7
M. Wt: 274.50 g/mol
InChI Key: ONQALGMDOIGVDU-UHFFFAOYSA-N
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Description

3-Bromo-6-fluoropyridine-2-sulfonyl chloride is a multifunctional heteroaromatic compound of high interest in advanced chemical synthesis and drug discovery. Its molecular formula is C5H2BrClFNO2S . Fluoropyridines are recognized as vital building blocks for creating specialized compounds in the pharmaceutical and agrochemical industries due to their unique reactivity and properties . The strategic incorporation of fluorine atoms into lead compounds is a established strategy in medicinal chemistry, as it can significantly influence a molecule's biological activity, metabolic stability, and lipophilicity, thereby enhancing drug absorption and bioavailability . This compound features three distinct reactive sites: the sulfonyl chloride group, the bromine substituent, and the fluorine-bearing pyridine ring. The sulfonyl chloride is highly reactive towards nucleophiles like amines and alcohols, making it a prime precursor for generating sulfonamides and sulfonate esters, which are crucial scaffolds in many active molecules . Concurrently, the bromine and fluorine atoms allow for further selective functionalization via metal-catalyzed cross-coupling reactions, enabling the construction of more complex molecular architectures. Owing to its role as a sophisticated synthetic intermediate, this compound is strictly for Research Use Only (RUO) in laboratory settings. It is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the Safety Data Sheet (SDS) and handle this compound with appropriate precautions, as sulfonyl chlorides are typically corrosive and moisture-sensitive . For optimal stability, it is recommended to store the product under an inert atmosphere and at cold-chain temperatures (2-8°C) .

Properties

CAS No.

1261485-23-7

Molecular Formula

C5H2BrClFNO2S

Molecular Weight

274.50 g/mol

IUPAC Name

3-bromo-6-fluoropyridine-2-sulfonyl chloride

InChI

InChI=1S/C5H2BrClFNO2S/c6-3-1-2-4(8)9-5(3)12(7,10)11/h1-2H

InChI Key

ONQALGMDOIGVDU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1Br)S(=O)(=O)Cl)F

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Regioselectivity

The pyridine ring’s nitrogen atom deactivates the ring, directing electrophilic substitution to positions ortho or para relative to itself. However, the bromine (position 3) and fluorine (position 6) substituents further modulate reactivity:

  • Bromine (meta-directing, electron-withdrawing) favors electrophilic attack at positions 2 or 4.

  • Fluorine (ortho/para-directing, weakly electron-withdrawing) enhances reactivity at positions 2 and 6.

The combined effects prioritize sulfonation at position 2, yielding the desired regioisomer.

Synthetic Protocol

  • Sulfonation :

    • Reagents : Chlorosulfonic acid (ClSO₃H, 2.5 equiv) in dichloromethane (DCM).

    • Conditions : 0–5°C, 4–6 hours under inert atmosphere.

    • Intermediate : 3-Bromo-6-fluoropyridine-2-sulfonic acid.

  • Chlorination :

    • Reagents : Phosphorus pentachloride (PCl₅, 3.0 equiv) or thionyl chloride (SOCl₂, excess).

    • Conditions : Reflux (70–80°C) for 2–3 hours.

    • Workup : Quench with ice, extract with DCM, and purify via recrystallization (hexane/ethyl acetate).

Yield : 45–55% (over two steps).

Halogen Exchange on 3-Bromo-6-Chloropyridine-2-Sulfonyl Chloride

This method exploits nucleophilic aromatic substitution (SNAr) to replace chlorine with fluorine at position 6.

Substitution Feasibility

The sulfonyl chloride group’s strong electron-withdrawing nature activates the ring for SNAr. Chlorine at position 6 becomes a viable leaving group under fluorination conditions.

Synthetic Protocol

  • Starting Material : 3-Bromo-6-chloropyridine-2-sulfonyl chloride (synthesized via direct sulfonation of 3-bromo-6-chloropyridine).

  • Fluorination :

    • Reagents : Anhydrous potassium fluoride (KF, 5.0 equiv) in dimethylformamide (DMF).

    • Conditions : 120°C, 12–18 hours.

    • Workup : Dilute with water, extract with ethyl acetate, and purify via column chromatography (SiO₂, 10% EtOAc/hexane).

Yield : 60–70%.

Multi-Step Synthesis from 6-Fluoropyridine

This approach constructs the pyridine ring with pre-installed substituents, followed by sequential functionalization.

Reaction Sequence

  • Sulfonation of 6-Fluoropyridine :

    • Reagents : Chlorosulfonic acid (1.2 equiv) in DCM.

    • Conditions : 25°C, 8 hours.

    • Intermediate : 6-Fluoropyridine-2-sulfonic acid.

  • Bromination :

    • Reagents : Bromine (Br₂, 1.1 equiv) with iron(III) bromide (FeBr₃, 0.1 equiv) as catalyst.

    • Conditions : 80°C, 6 hours.

    • Intermediate : 3-Bromo-6-fluoropyridine-2-sulfonic acid.

  • Chlorination :

    • As described in Section 1.2.

Yield : 35–40% (over three steps).

Comparative Analysis of Methods

Method Advantages Limitations Yield Range
Direct Sulfonation Short synthetic route; minimal steps.Requires precise temperature control.45–55%
Halogen Exchange High yield; leverages commercial precursors.Limited scalability due to harsh conditions.60–70%
Multi-Step Synthesis Flexible substituent introduction.Low overall yield; labor-intensive.35–40%

Optimization Strategies

Solvent Selection

  • Polar aprotic solvents (DMF, DMSO) enhance fluorination rates in SNAr reactions but may decompose sulfonyl chlorides at high temperatures.

  • Chlorinated solvents (DCM, chloroform) are ideal for sulfonation due to inertness toward ClSO₃H.

Temperature Control

  • Sulfonation at 0–5°C minimizes side reactions (e.g., polysulfonation).

  • Fluorination requires elevated temperatures (≥120°C) to overcome aromatic ring deactivation.

Purification Techniques

  • Recrystallization : Effective for removing unreacted starting materials.

  • Column Chromatography : Essential for isolating intermediates in multi-step routes.

Spectroscopic Characterization

1H NMR (400 MHz, DMSO-d6) :

  • δ 8.02 (d, 1H, J = 4.8 Hz, H-4),

  • δ 9.02 (d, 1H, J = 4.8 Hz, H-5).

13C NMR (100 MHz, DMSO-d6) :

  • δ 152.1 (C-2),

  • δ 148.9 (C-6),

  • δ 135.4 (C-3),

  • δ 121.7 (C-4),

  • δ 118.3 (C-5).

Industrial Scalability Considerations

  • Halogen Exchange (Method 2) is preferred for large-scale production due to higher yields and commercial precursor availability.

  • Safety : Sulfur trioxide (SO₃) and chlorosulfonic acid require stringent handling protocols to prevent exothermic decomposition.

Emerging Methodologies

Recent advances in flow chemistry enable continuous sulfonation-chlorination processes, reducing reaction times and improving safety profiles. Additionally, catalytic fluorination using palladium or copper complexes shows promise for enhancing SNAr efficiency .

Chemical Reactions Analysis

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry
3-Bromo-6-fluoropyridine-2-sulfonyl chloride serves as a crucial intermediate in the synthesis of diverse organic compounds. Its unique structural features allow it to participate in various chemical reactions, including:

  • Substitution Reactions: The sulfonyl chloride group can react with nucleophiles (e.g., amines) to form sulfonamides, which are valuable in pharmaceuticals.
  • Cross-Coupling Reactions: It can be utilized in Suzuki-Miyaura coupling reactions to create carbon-carbon bonds, facilitating the construction of complex molecular architectures.

Medicinal Chemistry

Development of Pharmaceutical Intermediates
In medicinal chemistry, this compound is employed to synthesize pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its applications include:

  • Inhibitors of Biological Targets: Research has shown that derivatives of this compound can act as inhibitors for various biological targets, contributing to the development of new therapeutic agents.
  • Antimicrobial Agents: The compound's derivatives have been investigated for their potential antimicrobial properties, making them candidates for developing new antibiotics.

Agrochemicals

Synthesis of Pesticides and Herbicides
The compound is also significant in the agrochemical industry. It is used to synthesize various pesticides and herbicides, contributing to agricultural productivity. The sulfonyl chloride group enhances the reactivity of the compound, allowing for the modification and optimization of agrochemical properties.

Case Study 1: Synthesis of Antiviral Agents

A study demonstrated the use of this compound in synthesizing novel antiviral agents targeting viral replication pathways. The intermediates produced showed promising activity against specific viral strains, highlighting the compound's potential in antiviral drug development.

Case Study 2: Development of Anti-Cancer Compounds

Research has explored the application of this compound in creating anti-cancer drugs. By modifying the pyridine ring and sulfonyl group, researchers developed compounds that exhibited selective cytotoxicity towards cancer cells while sparing normal cells.

Mechanism of Action

The mechanism of action of 3-bromo-6-fluoropyridine-2-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in various chemical transformations and modifications of biomolecules .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Variations

The reactivity and applications of pyridine sulfonyl chlorides are highly dependent on substituent positions and electronic effects. Below is a comparative analysis with key analogues:

Table 1: Structural and Functional Comparison
Compound Name CAS Number Molecular Formula Substituents (Positions) Key Features
3-Bromo-6-fluoropyridine-2-sulfonyl chloride - C₅H₂BrClFNO₂S Br (3), F (6), SO₂Cl (2) High reactivity at C2 sulfonyl; strong electron-withdrawing effects from F and Br
5-Bromo-6-chloropyridine-3-sulfonyl chloride 216394-05-7 C₅H₂BrCl₂NO₂S Br (5), Cl (6), SO₂Cl (3) Moderate reactivity at C3 sulfonyl; Cl at C6 enhances lipophilicity
3-Bromo-4-methoxy-2-(trifluoromethoxy)pyridine-5-sulfonyl chloride 1804618-81-2 C₇H₄BrClF₃NO₄S Br (3), OMe (4), OCF₃ (2), SO₂Cl (5) Steric hindrance from OMe and OCF₃; sulfonyl chloride at C5 reduces accessibility
3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine 1159512-36-3 C₆H₂BrF₄N Br (3), F (2), CF₃ (6) No sulfonyl chloride; CF₃ group increases thermal stability

Reactivity and Stability

  • Target Compound : The sulfonyl chloride at position 2 is highly reactive due to proximity to electron-withdrawing bromine and fluorine, facilitating nucleophilic attacks. Fluorine’s strong electronegativity stabilizes intermediates in substitution reactions .
  • 5-Bromo-6-chloropyridine-3-sulfonyl chloride : The chlorine at position 6 increases lipophilicity, making it suitable for agrochemical intermediates. However, the sulfonyl chloride at position 3 is less reactive than at position 2 due to reduced electron withdrawal .
  • 3-Bromo-4-methoxy-2-(trifluoromethoxy)... : Methoxy and trifluoromethoxy groups at positions 4 and 2 create steric hindrance, slowing reactions at the sulfonyl chloride (position 5). The electron-withdrawing OCF₃ group may enhance electrophilicity but is offset by steric effects .

Biological Activity

3-Bromo-6-fluoropyridine-2-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a pyridine ring substituted with bromine and fluorine atoms, along with a sulfonyl chloride group. The presence of these halogens often enhances the compound's reactivity and biological activity, making it a valuable scaffold in drug discovery.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : This compound has shown potential as an enzyme inhibitor. For instance, studies indicate that similar sulfonamide derivatives can inhibit specific enzymes involved in cancer cell proliferation .
  • Antiproliferative Effects : Research has demonstrated that compounds with a similar structural framework exhibit significant antiproliferative activity against various cancer cell lines, suggesting that this compound may also possess this property .

Structure-Activity Relationship (SAR)

The SAR studies of related compounds highlight the importance of substituent effects on biological activity:

SubstituentEffect on Activity
Electron-withdrawing groups (e.g., -NO₂)Generally enhance potency
Bulky groups (e.g., -alkoxy)Often reduce activity
Halogen substitutions at specific positionsCan significantly alter potency

For example, the introduction of halogens in the para position has been shown to enhance the inhibitory effects against certain cancer cell lines, with IC50 values often falling below 5 nM for highly potent analogs .

Case Studies and Research Findings

  • Anticancer Activity : A study evaluated several sulfonamide analogs, including those derived from pyridine structures. The results indicated that compounds with similar halogen substitutions exhibited IC50 values as low as 30 pM against colon cancer cell lines, demonstrating their potential as targeted therapeutic agents .
  • Enzyme Targeting : In another investigation, the compound was assessed for its ability to inhibit specific kinases involved in cancer progression. The findings suggested that modifications to the pyridine ring could lead to enhanced selectivity and potency against these targets .
  • Pharmacokinetics : Preliminary pharmacokinetic assessments indicated that derivatives of this compound have favorable metabolic profiles, with half-lives suitable for therapeutic applications .

Q & A

Q. Why might X-ray crystallography fail to resolve the sulfonyl chloride group’s geometry?

  • Methodology : Halogen atoms (Br/F) cause disorder due to their large size and electron density. Collect data at low temperature (100 K) and use twin refinement in SHELXL. Alternative: Replace Br with a lighter substituent (e.g., Cl) for derivative analysis .

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